molecular formula C16H19N3O2 B2701965 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171948-82-5

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2701965
CAS No.: 1171948-82-5
M. Wt: 285.347
InChI Key: MKGKZXNYISPGJC-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an oxadiazole ring fused with a pyrrolidinone moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed through the cyclization of amino acids or their derivatives under dehydrating conditions.

    Coupling of the Oxadiazole and Pyrrolidinone Rings: The final step involves coupling the oxadiazole ring with the pyrrolidinone moiety using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure with a methyl group instead of a propyl group.

    4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the propyl group may influence its lipophilicity, metabolic stability, and interaction with molecular targets.

Properties

IUPAC Name

1-(2-methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-6-14-17-16(21-18-14)12-9-15(20)19(10-12)13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGKZXNYISPGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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